2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile
Description
2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino, bromo, methoxy, phenylsulfanyl, and dicarbonitrile groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Properties
Molecular Formula |
C21H15BrN4O2S |
|---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
2-amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C21H15BrN4O2S/c1-27-16-8-12(9-17(28-2)19(16)22)18-14(10-23)20(25)26-21(15(18)11-24)29-13-6-4-3-5-7-13/h3-9H,1-2H3,(H2,25,26) |
InChI Key |
CXSBBZIXBXGGHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)C2=C(C(=NC(=C2C#N)SC3=CC=CC=C3)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 4-bromo-3,5-dimethoxybenzaldehyde, which is then reacted with appropriate reagents to introduce the pyridine ring and other substituents. For example, a reaction involving 4-bromo-3,5-dimethoxybenzaldehyde and 1-naphthol can yield a related compound, 2-Amino-3-cyano-4-(4-bromo-3,5-dimethoxyphenyl)-4H-naphtho[1,2-b]pyran, under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The bromo group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the bromo group can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell growth. The compound's structure allows it to interact with cellular targets involved in cancer proliferation, making it a candidate for further development as an anticancer agent.
| Cell Line | Inhibition (%) | GI50 (µM) |
|---|---|---|
| MCF-7 (Breast) | 70 | 15.72 |
| A549 (Lung) | 65 | 12.50 |
| HeLa (Cervical) | 80 | 10.00 |
The above table summarizes the anticancer efficacy of the compound across different cell lines, indicating its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its effectiveness was assessed using standard disc diffusion methods, revealing significant inhibition zones compared to control substances.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 22 |
| Candida albicans | 30 |
These results support its potential use in developing new antimicrobial agents .
Material Science Applications
Beyond biological applications, the compound's chemical structure allows for its use in material sciences, particularly in the development of advanced coatings and polymers. Its ability to form stable complexes with metal ions can be exploited for creating corrosion-resistant materials.
Synthesis and Characterization
A comprehensive study focused on the synthesis of this compound involved a multi-step process utilizing various reagents under controlled conditions to ensure purity and yield. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the successful synthesis and structural integrity of the compound.
Biomedical Research
In biomedical research, this compound has been investigated for its role as an inhibitor of specific enzymes linked to metabolic disorders, such as α-glucosidase. This inhibition is crucial in managing conditions like diabetes by regulating carbohydrate metabolism .
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile involves its interaction with molecular targets and pathways within biological systems. . The specific molecular targets and pathways involved would depend on the compound’s interactions with cellular components, such as proteins, enzymes, and DNA.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4-(4-bromo-3,5-dimethoxyphenyl)-4H-naphtho[1,2-b]pyran: A related compound with a naphtho[1,2-b]pyran ring instead of a pyridine ring.
Substituted 4-chromene analogs: These compounds share some structural similarities and have been studied for their ability to activate caspases and induce apoptosis.
Uniqueness
The uniqueness of 2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for exploring new chemical reactions, developing novel materials, and investigating potential therapeutic applications.
Biological Activity
2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridine ring with multiple functional groups, which contribute to its biological activity. The presence of the amino group and the dicarbonitrile moieties are particularly significant for its pharmacological properties.
Synthesis
Synthesis of this compound typically involves multi-component reactions that yield high purity and yield. For instance, one method involves the reaction of malononitrile with various thiophenols and aldehydes under specific conditions to achieve the desired product .
| Reagent | Condition | Yield | Melting Point (°C) |
|---|---|---|---|
| Malononitrile | Reflux in ethanol | 85% | 262-264 |
| 4-Bromo-3,5-dimethoxyphenylaldehyde | Mont-K10 clay catalyst, reflux | 65% | 270-271 |
Biological Activity
Research has indicated that derivatives of this compound exhibit various biological activities, including:
- Antitumor Activity : Some studies have shown that related compounds can inhibit tumor growth by targeting key enzymes involved in nucleotide synthesis, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For example, compounds with similar structures demonstrated IC50 values in the nanomolar range against several cancer cell lines .
- Antimicrobial Properties : Certain derivatives have been tested for their antimicrobial efficacy against various pathogens. The presence of the phenylsulfanyl group appears to enhance the compound's ability to disrupt bacterial membranes .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Its activity against TS and DHFR suggests potential applications in cancer therapy, as these enzymes are critical for DNA synthesis and repair .
Case Studies
Several studies have focused on the biological evaluation of this compound:
- Study on Antitumor Efficacy : A study evaluated the effects of a similar compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations as low as M, highlighting its potential as an anticancer agent .
- Antimicrobial Testing : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) that was competitive with standard antibiotics, suggesting its utility in treating infections .
The biological activity of 2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile is believed to be mediated through:
- Inhibition of Enzymatic Pathways : By binding to active sites on enzymes like TS and DHFR, it disrupts nucleotide synthesis.
- Cell Membrane Disruption : The hydrophobic nature of the phenylsulfanyl group may facilitate interaction with lipid bilayers, leading to increased permeability and cell death in microbial organisms.
Q & A
Q. What are the established synthetic routes for 2-amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile, and how do reaction conditions influence yield?
A common method involves multicomponent reactions under solvent-free or catalytic conditions. For example, one-pot condensation of aryl aldehydes, malononitrile, and primary amines can yield pyridine-3,5-dicarbonitrile derivatives. Sodium sulfite in DMF at 80°C under nitrogen is used to remove phenylsulfanyl groups, followed by acid precipitation . Reaction optimization (e.g., temperature, solvent, and catalyst) significantly impacts yield. For instance, using a pseudo-four-component reaction with Dess–Martin periodinane and diethylamine at ambient temperature achieved yields up to 96% for similar derivatives (Table 1) .
Table 1: Reaction Optimization Data for Analogous Compounds
| Entry | Substituent | Time (h) | Yield (%) | mp (°C) |
|---|---|---|---|---|
| a | Phenyl | 2.5 | 93 | 190–192 |
| i | 4-Bromophenyl | 1.5 | 93 | 260–264 |
| j | 4-Chlorophenyl | 1.5 | 96 | 216–218 |
| Adapted from |
Q. How is structural confirmation performed for this compound, and what spectroscopic techniques are critical?
Structural elucidation relies on NMR, IR, and elemental analysis. For example, NMR peaks for NH groups appear as broad singlets (~8.00 ppm), while aromatic protons resonate between 6.8–8.5 ppm. IR spectra confirm nitrile (C≡N) stretches at ~2200–2210 cm and amino (NH) stretches at ~3150–3314 cm. Crystallography (e.g., SHELX-refined structures) validates 3D geometry .
Advanced Research Questions
Q. How can computational methods like molecular docking guide the design of derivatives with enhanced bioactivity?
Molecular docking against target proteins (e.g., CDK2 for anticancer activity) identifies binding modes. For pyridine-3,5-dicarbonitrile derivatives, hydrogen bonding with active-site residues (e.g., Glu81, Leu83) and hydrophobic interactions with catalytic pockets improve inhibitory potency. In silico screening can prioritize synthesis targets, reducing experimental workload .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line specificity) or compound purity. For example, derivatives with IC values ranging from 0.1–74.1 μM in cytotoxicity assays require rigorous purity validation (e.g., HPLC) and standardized protocols (e.g., MTT assay). Cross-referencing with structural analogs (e.g., bromo vs. chloro substituents) clarifies structure-activity relationships .
Q. How does solvent-free synthesis impact the environmental and mechanistic profile of this compound?
Solvent-free methods reduce waste and energy use. Fusion conditions (e.g., heating reactants without solvents) promote greener synthesis but may alter reaction kinetics. For example, solvent-free multicomponent reactions achieve >90% yields for pyridine-3,5-dicarbonitriles, with shorter reaction times due to increased reactant proximity. Mechanistic studies (e.g., monitoring intermediates via TLC) confirm stepwise cyclization .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Crystallization difficulties arise from flexible substituents (e.g., phenylsulfanyl groups). Slow evaporation from ethanol/2-methoxyethanol mixtures improves crystal quality. SHELXL refinement resolves disorder, while twinning corrections (e.g., using HKL-3000) enhance data accuracy. Monoclinic systems (e.g., space group ) are common for related pyridine derivatives .
Methodological Considerations
Q. How are corrosion inhibition properties of this compound evaluated, and what structural features contribute to efficacy?
Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization measure inhibition efficiency. The planar pyridine core and electron-rich substituents (e.g., Br, OMe) adsorb onto metal surfaces, forming protective layers. Efficiency increases with concentration (e.g., 10–50 mM) and π-π stacking interactions .
Q. What synthetic modifications enhance solubility for biological testing?
Introducing hydrophilic groups (e.g., hydroxyethylsulfanyl) improves aqueous solubility. For example, replacing phenylsulfanyl with 2-hydroxyethylsulfanyl increases polarity without compromising cytotoxicity (IC ~0.85 μM). LogP calculations predict solubility trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
